Phthalazinium, 2-[2-(4-methoxyphenyl)-2-oxoethyl]-, bromide
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Overview
Description
Phthalazinium, 2-[2-(4-methoxyphenyl)-2-oxoethyl]-, bromide is a chemical compound known for its unique structure and properties. It is characterized by the presence of a phthalazinium core, which is a nitrogen-containing heterocyclic compound, and a 4-methoxyphenyl group attached to an oxoethyl side chain. The bromide ion serves as the counterion in this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phthalazinium, 2-[2-(4-methoxyphenyl)-2-oxoethyl]-, bromide typically involves the reaction of phthalazine with 4-methoxybenzaldehyde in the presence of a suitable oxidizing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The resulting product is then treated with hydrobromic acid to introduce the bromide ion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Phthalazinium, 2-[2-(4-methoxyphenyl)-2-oxoethyl]-, bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the oxoethyl group to a hydroxyl group.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve the use of halide salts in polar solvents.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted phthalazinium derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Phthalazinium, 2-[2-(4-methoxyphenyl)-2-oxoethyl]-, bromide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Phthalazinium, 2-[2-(4-methoxyphenyl)-2-oxoethyl]-, bromide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- Phthalazinium, 2-[2-(4-chlorophenyl)-2-oxoethyl]-, bromide
- Phthalazinium, 2-[2-(4-methylphenyl)-2-oxoethyl]-, bromide
- Phthalazinium, 2-[2-(4-nitrophenyl)-2-oxoethyl]-, bromide
Uniqueness
Phthalazinium, 2-[2-(4-methoxyphenyl)-2-oxoethyl]-, bromide is unique due to the presence of the 4-methoxyphenyl group, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
97795-08-9 |
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Molecular Formula |
C17H15BrN2O2 |
Molecular Weight |
359.2 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-2-phthalazin-2-ium-2-ylethanone;bromide |
InChI |
InChI=1S/C17H15N2O2.BrH/c1-21-16-8-6-13(7-9-16)17(20)12-19-11-15-5-3-2-4-14(15)10-18-19;/h2-11H,12H2,1H3;1H/q+1;/p-1 |
InChI Key |
GMABBZVKFTZSJZ-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C[N+]2=CC3=CC=CC=C3C=N2.[Br-] |
Origin of Product |
United States |
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